molecular formula C8H6ClN3O2 B12994095 Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

Cat. No.: B12994095
M. Wt: 211.60 g/mol
InChI Key: UNQAQEWUFITIJS-UHFFFAOYSA-N
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Description

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with triazine intermediates under controlled conditions. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-10-6(9)5-3-2-4-12(5)11-7/h2-4H,1H3

InChI Key

UNQAQEWUFITIJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=CC=C2C(=N1)Cl

Origin of Product

United States

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